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Compound of Interest

Compound Name: Pci 29732

Cat. No.: B1678580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PCI-29732 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a

critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its ability to block

BCR signaling makes it a valuable tool for research in immunology, oncology, and autoimmune

diseases.[2] PCI-29732 has also been shown to inhibit the function of the ATP-binding cassette

transporter G2 (ABCG2), suggesting its potential to overcome multidrug resistance in cancer.[1]

[3][4] These application notes provide detailed protocols for the solubilization and in vitro use of

PCI-29732.

Physicochemical Properties
Property Value Reference

Molecular Weight 371.44 g/mol [1]

Formula C₂₂H₂₁N₅O [1][5]

CAS Number 330786-25-9 [1][5]

Appearance White to off-white solid [1]

Solubility Data
PCI-29732 exhibits good solubility in dimethyl sulfoxide (DMSO). For optimal results, it is

recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the
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compound.[5]

Solvent Solubility
Molar
Concentration

Notes

DMSO 74 mg/mL 199.23 mM

Use of fresh DMSO is

recommended as

moisture can

decrease solubility.[5]

DMSO ≥ 53 mg/mL 142.69 mM

Hygroscopic DMSO

can significantly

impact solubility;

newly opened DMSO

is advised.[1]

Ethanol 10 mg/mL 26.92 mM
Ultrasonic assistance

may be required.[1]

Biological Activity
PCI-29732 is a highly potent inhibitor of BTK and also shows activity against other kinases. Its

inhibitory activity is summarized in the table below.
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Target Assay Type IC₅₀ / Kᵢᵃᵖᵖ
Cell Line /
Conditions

Reference

BTK Cell-free assay IC₅₀ = 0.5 nM [5]

BTK IC₅₀ = 0.3 nM [2]

BTK Kᵢᵃᵖᵖ = 8.2 nM [1]

Lck Kᵢᵃᵖᵖ = 4.6 nM [1]

Lyn Kᵢᵃᵖᵖ = 2.5 nM [1]

BTK

(autophosphoryla

tion)

Cellular assay IC₅₀ = 11 nM DOHH2 cells [5]

PLCγ

(phosphorylation)
Cellular assay IC₅₀ = 29 nM DOHH2 cells [5]

ERK

(phosphorylation)
Cellular assay IC₅₀ = 13 nM DOHH2 cells [5]

S1 cells Cytotoxicity IC₅₀ = 7.94 µM [1][3]

S1-MI-80 cells Cytotoxicity IC₅₀ = 7.79 µM [1][3]

H460 cells Cytotoxicity IC₅₀ = 6.55 µM [1][3]

H460/MX20 cells Cytotoxicity IC₅₀ = 6.34 µM [1][3]

KB cells Cytotoxicity IC₅₀ = 6.14 µM [1][3]

KBv200 cells Cytotoxicity IC₅₀ = 6.02 µM [1][3]

HEK293/pcDNA3

cells
Cytotoxicity IC₅₀ = 12.45 µM [1][3]

HEK293-

ABCG2-482-R2

cells

Cytotoxicity IC₅₀ = 14.58 µM [1][3]

HEK293-

ABCG2-482-T7

cells

Cytotoxicity IC₅₀ = 13.24 µM [1][3]
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Signaling Pathway
PCI-29732 primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell

receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of

phosphorylation events is initiated, leading to B-cell proliferation, differentiation, and survival.

BTK is crucial for the activation of downstream effectors such as PLCγ and the subsequent

activation of transcription factors. By inhibiting BTK, PCI-29732 effectively blocks these

downstream events.
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Caption: PCI-29732 inhibits the BTK signaling pathway.

Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of PCI-29732 for in vitro experiments.

Materials:

PCI-29732 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile, nuclease-free microcentrifuge tubes or vials

Vortex mixer

Optional: Ultrasonic bath

Protocol:

Bring the PCI-29732 vial and DMSO to room temperature.

Aseptically weigh the desired amount of PCI-29732 powder.

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration

(e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated

mass of PCI-29732).

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an

ultrasonic bath to aid dissolution.

Visually inspect the solution to ensure it is clear and free of particulates.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.
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Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-

term storage (up to 1 year).[5]

Start

Weigh PCI-29732

Add Anhydrous DMSO

Vortex / Sonicate to Dissolve

Visually Inspect Solution

Aliquot into Single-Use Tubes

Store at -20°C or -80°C

End

Click to download full resolution via product page

Caption: Workflow for preparing PCI-29732 stock solutions.
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In Vitro BTK Inhibition Assay (Western Blot)
Objective: To assess the inhibitory effect of PCI-29732 on BTK autophosphorylation in a

cellular context.

Materials:

DOHH2 cells (or other suitable B-cell lymphoma line)

RPMI-1640 medium with 10% FBS

PCI-29732 stock solution

Anti-IgM or Anti-IgG antibody for BCR stimulation

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Culture and Treatment:

Culture DOHH2 cells in RPMI-1640 medium supplemented with 10% FBS.
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Seed cells at an appropriate density and allow them to adhere or grow to the desired

confluence.

Pre-treat cells with varying concentrations of PCI-29732 (e.g., 0, 1, 10, 100 nM) for 1-2

hours.

BCR Stimulation:

Stimulate the B-cell receptor by adding anti-IgM or anti-IgG to the cell culture medium for a

short period (e.g., 10-15 minutes).

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

Normalize protein amounts for each sample and prepare them for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-BTK and total-BTK

overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.
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Data Analysis:

Quantify the band intensities for phospho-BTK and total-BTK.

Normalize the phospho-BTK signal to the total-BTK signal.

Plot the normalized phospho-BTK levels against the concentration of PCI-29732 to

determine the IC₅₀ value.

Cell Viability / Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PCI-29732 on different cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., H460, KB, and their drug-resistant counterparts)

Appropriate cell culture medium and supplements

96-well cell culture plates

PCI-29732 stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO or solubilization buffer

Microplate reader

Protocol:

Cell Seeding:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

attach overnight.

Drug Treatment:

Prepare serial dilutions of PCI-29732 in cell culture medium.
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Replace the medium in the wells with the medium containing different concentrations of

PCI-29732. Include a vehicle control (DMSO) and a no-cell control.

Incubate the plate for 48-72 hours.

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation

of formazan crystals.

Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve

the formazan crystals.

Data Acquisition and Analysis:

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the cell viability against the log concentration of PCI-29732 and determine the IC₅₀

value using non-linear regression analysis.

In Vivo Applications
PCI-29732 has been evaluated in vivo in mouse models of autoimmune disease and cancer.

For oral administration in mice, PCI-29732 has been formulated in vehicles such as 10% EtOH,

40% PEG300, 5% Tween-80, and 45% saline, or 10% EtOH and 90% corn oil.[1] In a collagen-

induced arthritis model, oral administration of a related BTK inhibitor, PCI-32765, reduced

circulating autoantibodies and suppressed the disease.[5] In a xenograft model using

H460/MX20 cells, oral administration of PCI-29732 in combination with topotecan enhanced

the anticancer efficacy.[1][3]

Safety and Handling
PCI-29732 is intended for research use only. Standard laboratory safety precautions should be

followed when handling this compound. This includes wearing appropriate personal protective
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equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and

contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Consult the Safety Data Sheet (SDS) for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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